8-(4-methoxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a molecular formula of C22H19N5O3. This compound belongs to the class of imidazo[1,2-g]purines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with purine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the imidazo[1,2-g]purine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antioxidant pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-{[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]METHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8- (4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4 (3H,8H)-dione
Uniqueness
What sets 8-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart from similar compounds is its unique structural features and the specific biological activities it exhibits. The presence of the methoxyphenyl and pentyl groups contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C27H29N5O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C27H29N5O3/c1-5-6-8-13-21-22(18-11-9-7-10-12-18)31(19-14-16-20(35-4)17-15-19)26-28-24-23(32(21)26)25(33)30(3)27(34)29(24)2/h7,9-12,14-17H,5-6,8,13H2,1-4H3 |
InChI Key |
GBVURWJBAZMECV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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